![molecular formula C17H17ClO2 B1612578 4'-(tert-Butyl)-4-chlor-[1,1'-Biphenyl]-3-carbonsäure CAS No. 926201-32-3](/img/structure/B1612578.png)
4'-(tert-Butyl)-4-chlor-[1,1'-Biphenyl]-3-carbonsäure
Übersicht
Beschreibung
4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a tert-butyl group and a chlorine atom attached to the biphenyl structure, along with a carboxylic acid functional group. It is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 4-tert-butylphenylboronic acid, are used as building blocks in the synthesis of various derivatives . The target organs for repeat dose toxicity of 4-tert-butylbenzoic acid, a related compound, were identified as the central nervous system, liver, kidneys, testes, epididymides, hemopoietic system, and the thymus .
Mode of Action
Compounds with similar structures, such as tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, are synthesized via a suzuki cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, which is used to synthesize similar compounds, is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
Similar compounds have been used in the synthesis of various derivatives, suggesting that this compound could potentially have a wide range of effects depending on the specific derivative and its target .
Action Environment
It is known that the compound is stable under normal conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-[1,1’-biphenyl]-3-carboxylic acid.
tert-Butylation: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups and lacks the carboxylic acid and chlorine substituents.
4-tert-Butylphenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
4-tert-Butylbenzoic acid: Similar structure but without the biphenyl moiety.
Uniqueness
4’-(tert-Butyl)-4-chloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a tert-butyl group and a chlorine atom on the biphenyl scaffold enhances its versatility in various applications.
Eigenschaften
IUPAC Name |
5-(4-tert-butylphenyl)-2-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBGIFOUOQYLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588067 | |
| Record name | 4'-tert-Butyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-32-3 | |
| Record name | 4'-tert-Butyl-4-chloro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


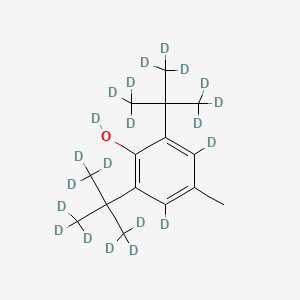
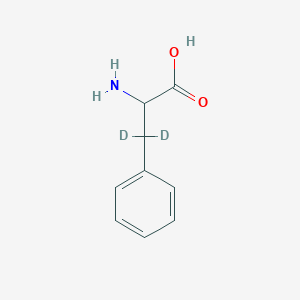
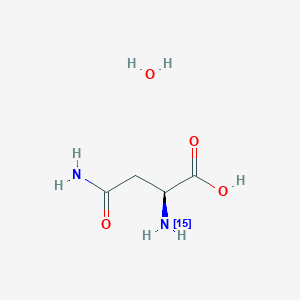

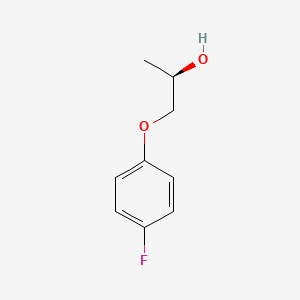
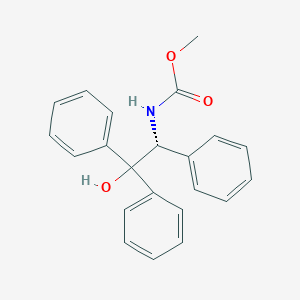
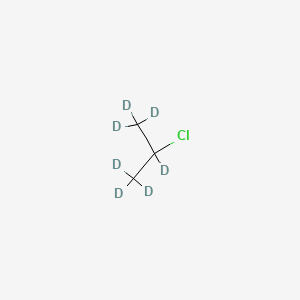
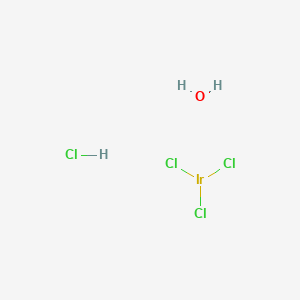

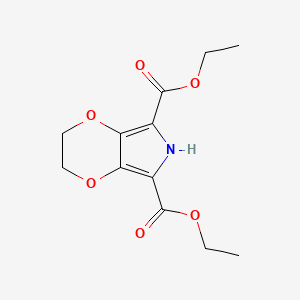
![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)


![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)
